(S)-fenpropidin
Overview
Description
(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.
Scientific Research Applications
Chiral Analysis and Environmental Impact
- Chiral Analysis in Agriculture : (S)-fenpropidin, as part of the chiral fungicide fenpropidin, has been studied for its enantiomeric properties and dissipation in agricultural settings. A study developed a method for the enantioselective determination of fenpropidin in soil, highlighting its use in accurate residue monitoring and risk assessment in agriculture (Li et al., 2022).
Biochemical Action and Resistance
- Inhibition of Ergosterol Biosynthesis : Fenpropidin, along with other structurally related fungicides, has been shown to inhibit key enzymes in the ergosterol biosynthesis pathway in yeast and fungi. This action is crucial for controlling plant diseases caused by these organisms (Baloch et al., 1984).
- Development of Resistance in Pathogens : Studies have explored the emergence of resistance to fenpropidin in pathogens like Erysiphe graminis, providing insights into the challenges of managing fungicide resistance in agricultural settings (Brown et al., 1991).
Agricultural Efficacy and Safety
- Effectiveness in Crop Protection : Research has evaluated the efficacy of fenpropidin in controlling diseases like powdery mildew in crops such as wheat, demonstrating its role in increasing crop yields and disease management (Hardwick et al., 1994).
- Safety and Residue Analysis : Studies on the dissipation and residue levels of fenpropidin in wheat and soil under field conditions contribute to understanding its safety profile and implications for human consumption (Zhao et al., 2012).
Metabolism and Environmental Fate
- Enantioselective Metabolism in Plants : Research on the stereoselective metabolism of fenpropidin in crops like grapes and wheat provides insights into its environmental fate and potential impacts on ecosystems and food safety (Buerge et al., 2016).
Pharmacological Properties and Health Effects
- Cytotoxic Effects in Human Cells : While not directly related to this compound, studies on similar compounds such as fenofibrate have explored their cytotoxic effects on human cells, providing a broader context for understanding the biological activity of related substances (Jiao & Zhao, 2002).
Properties
Molecular Formula |
C19H31N |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
MGNFYQILYYYUBS-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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